Nacubactam
Overview
Description
Nacubactam is a novel beta-lactamase inhibitor with antibacterial activity. It is being developed as a single drug to be co-administered with other beta-lactam antibiotics such as cefepime or aztreonam . This compound belongs to the diazabicyclooctane class of beta-lactamase inhibitors and has shown promise in combating drug-resistant Gram-negative bacterial infections .
Mechanism of Action
Target of Action
Nacubactam, also known as OP-0595, primarily targets β-lactamase enzymes and penicillin-binding protein 2 . β-lactamase enzymes are responsible for the emergence of antibiotic resistance, particularly in Gram-negative bacteria . Penicillin-binding protein 2 plays a crucial role in bacterial cell wall synthesis .
Mode of Action
This compound exhibits a dual mechanism of action. It inhibits serine β-lactamases (classes A, C, and some class D) and penicillin-binding protein 2 . By inhibiting these targets, this compound prevents the hydrolysis of co-administered β-lactam antibiotics, thereby enhancing their antibacterial activity .
Biochemical Pathways
This compound affects the biochemical pathways associated with bacterial resistance to β-lactam antibiotics. By inhibiting β-lactamase enzymes and penicillin-binding protein 2, this compound disrupts the bacterial cell wall synthesis pathway, leading to the death of the bacteria .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation . It is known that this compound is largely excreted unchanged into urine . The pharmacokinetics of this compound appear linear, and exposure increases in an approximately dose-proportional manner across the dose range investigated .
Result of Action
The inhibition of β-lactamase enzymes and penicillin-binding protein 2 by this compound results in the prevention of β-lactam antibiotic hydrolysis, thereby enhancing the antibacterial activity of these antibiotics . This leads to the death of the bacteria, effectively combating antibiotic resistance .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, changes in the permeability of the bacterial cell membrane and the intrinsic activity of efflux pumps can limit drug absorption and render antibiotics ineffective . .
Biochemical Analysis
Biochemical Properties
Nacubactam has dual mechanisms of action . It acts as an inhibitor of serine β-lactamases (classes A and C and some class D) and as an inhibitor of penicillin binding protein 2 in Enterobacteriaceae . This dual action allows this compound to prevent the inactivation of coadministered β-lactam agents by β-lactamases .
Cellular Effects
This compound exerts direct antibacterial effects by inhibiting penicillin binding protein 2 in the cell wall of Enterobacteriaceae . This enhances the activity of coadministered β-lactam agents .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial serine β-lactamases and penicillin binding protein 2 . This prevents the hydrolysis of coadministered β-lactam agents, thereby protecting them from inactivation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown linear pharmacokinetics after single or multiple doses . Its exposure increased in an approximately dose-proportional manner across the dose range investigated . This compound was excreted largely unchanged into urine .
Metabolic Pathways
It is known that this compound is excreted largely unchanged into urine , suggesting minimal metabolic transformation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nacubactam is synthesized through a series of chemical reactions involving the formation of the diazabicyclooctane core structure. The synthetic route typically involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. Specific details on the exact synthetic steps and reaction conditions are proprietary and not widely disclosed in the public domain .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired quality of the final product. The production methods are designed to be scalable and cost-effective to meet the demands of clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
Nacubactam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Avibactam: Another beta-lactamase inhibitor that inhibits class A, C, and some class D beta-lactamases.
Relebactam: A beta-lactamase inhibitor that is effective against class A and C beta-lactamases.
Vaborbactam: Inhibits class A beta-lactamases and is used in combination with meropenem.
Uniqueness of Nacubactam
This compound is unique due to its dual mechanism of action, which not only inhibits beta-lactamases but also targets penicillin-binding protein 2. This dual action enhances its efficacy against drug-resistant Gram-negative bacteria, making it a valuable addition to the arsenal of beta-lactamase inhibitors .
Properties
IUPAC Name |
[(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O7S/c10-3-4-19-11-8(14)7-2-1-6-5-12(7)9(15)13(6)20-21(16,17)18/h6-7H,1-5,10H2,(H,11,14)(H,16,17,18)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBPYSTVZQAADE-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1452458-86-4 | |
Record name | Nacubactam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1452458864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nacubactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15353 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2S,5R)-N-(aminoethoxy)-7-oxo-6-(sulfooxy)-1,6-diazobicylo[3.2.1]octane-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NACUBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832O37V7MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.